3'-(N,N-Didemethyl)-3'-N-formylazithromycin

Description

Nomenclature and Identification

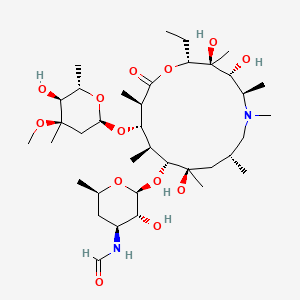

3'-(N,N-Didemethyl)-3'-N-formylazithromycin (CAS: 765927-71-7) is a semisynthetic derivative of azithromycin, classified under the azalide subclass of macrolide antibiotics. Its systematic IUPAC name is N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide. The molecular formula C₃₇H₆₈N₂O₁₃ corresponds to a molecular weight of 748.9 g/mol .

Key identifiers :

Historical Context in Azithromycin Chemistry

The compound emerged as a critical impurity during the synthesis of azithromycin, a 15-membered azalide derived from erythromycin via Beckmann rearrangement. First characterized in the 1990s, its identification coincided with advancements in high-performance liquid chromatography (HPLC) and mass spectrometry, which revealed structural modifications in azithromycin analogs. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) later recognized it as a specified impurity (Impurity M/F), mandating control limits ≤0.3% in formulations.

Taxonomic Position among Macrolide Derivatives

As a macrolide derivative, 3'-(N,N-Didemethyl)-3'-N-formylazithromycin belongs to the azalide subclass, distinguished by a nitrogen atom in the lactone ring. Key structural distinctions from parent compounds include:

| Feature | Erythromycin | Azithromycin | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin |

|---|---|---|---|

| Ring size | 14-membered | 15-membered | 15-membered |

| 3'-N substitution | Dimethylamine | Methylamine | Formamide |

| Bioactivity | Antibacterial | Antibacterial | Non-therapeutic (analytical marker) |

The formylation and demethylation at the 3'-N position render it pharmacologically inactive but structurally significant for quality control.

Significance in Pharmaceutical Analysis

This compound serves as a critical quality attribute in azithromycin manufacturing:

- Degradation product : Forms under acidic conditions or prolonged storage via N-demethylation and formylation.

- Process-related impurity : Arises during reductive methylation steps in azithromycin synthesis.

- Analytical marker : Used in HPLC-UV and LC-MS/MS methods to assess batch consistency.

Regulatory thresholds :

Current Research Landscape and Analytical Importance

Recent studies focus on:

- Advanced detection methods :

- Structural characterization : X-ray crystallography and 2D NMR confirm stereochemical integrity.

- Synthetic byproducts : Identification of 15+ related compounds in azithromycin synthesis.

Emerging challenges :

Properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUFNIVRKKVCSI-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227395 | |

| Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765927-71-7 | |

| Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765927717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0COS9HZPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin typically involves the chemical modification of azithromycin. The process includes the removal of methyl groups from the nitrogen atoms and the addition of a formyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. The use of advanced technologies and equipment helps in achieving efficient production while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3’-(N,N-Didemethyl)-3’-N-formylazithromycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Analytical Chemistry

3'-(N,N-Didemethyl)-3'-N-formylazithromycin serves as a reference standard in analytical chemistry. It is crucial for ensuring the accuracy and precision of analytical methods used to detect impurities in azithromycin formulations. This compound is frequently utilized in high-performance liquid chromatography (HPLC) to establish baseline measurements for quality control in pharmaceutical products.

Biological Studies

The compound is investigated for its biological activities and interactions with various biomolecules. Its structural modifications may enhance its antibacterial properties compared to azithromycin. Research has focused on understanding how these changes affect the compound's efficacy against resistant bacterial strains .

Pharmaceutical Development

In the pharmaceutical industry, 3'-(N,N-Didemethyl)-3'-N-formylazithromycin is employed as an impurity reference material during drug development processes involving azithromycin derivatives. Its role includes:

- Testing for degradation impurities during stability studies.

- Validating analytical methods for impurity detection.

- Conducting spiking studies to demonstrate impurity depletion during recrystallization processes .

Potential Therapeutic Uses

While primarily used as an analytical tool, there is ongoing research into the therapeutic potential of this compound. Preliminary studies suggest it may possess antibiotic properties that could be beneficial in treating bacterial infections, although more extensive clinical trials are needed to confirm its efficacy and safety.

Data Table: Applications Overview

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Analytical Chemistry | Reference standard for impurities in azithromycin formulations | HPLC |

| Biological Studies | Investigating interactions with biomolecules and potential antibacterial effects | In vitro assays |

| Pharmaceutical Development | Quality control and method validation in drug production processes | Stability testing, spiking studies |

| Therapeutic Research | Exploration of antibiotic properties against resistant bacteria | Clinical trials (ongoing) |

Case Study 1: Analytical Method Validation

In a study published by Sigma-Aldrich, researchers demonstrated the utility of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin in validating HPLC methods for detecting azithromycin impurities. The study highlighted the importance of using this compound as a benchmark for ensuring the reliability of analytical results in pharmaceutical testing .

Research conducted at an academic institution examined the antibacterial activity of various azithromycin derivatives, including 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. The findings indicated that certain structural modifications could enhance activity against multidrug-resistant strains of bacteria, suggesting potential therapeutic avenues worth exploring further .

Mechanism of Action

The mechanism of action of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin involves its interaction with bacterial ribosomes, similar to azithromycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. The molecular targets include various ribosomal proteins and RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3'-(N,N-Didemethyl)-3'-N-formylazithromycin and related macrolides/impurities:

Antimicrobial Activity

While 3'-(N,N-Didemethyl)-3'-N-formylazithromycin retains the ribosomal binding mechanism of azithromycin, its antibacterial efficacy is reduced. For instance:

- Staphylococcus aureus : MIC = 1.0 µg/mL (vs. azithromycin’s MIC = 0.12–0.5 µg/mL)

- Escherichia coli : MIC = 2.0 µg/mL (vs. azithromycin’s MIC = 1.0–4.0 µg/mL) .

This diminished activity is attributed to the loss of the N-methyl group, which may reduce ribosomal affinity or metabolic stability.

Analytical and Pharmacokinetic Behavior

- Rotamer Formation : Unlike azithromycin, this compound exhibits two rotamers (3’-N-demethyl-3’-N-formylazithromycin Rotamers 1 and 2) due to restricted rotation around the formamide bond. These rotamers co-elute in HPLC but are quantified collectively in pharmacopeial limits (total ≤0.3%) .

- Stability : The compound forms under elevated temperatures during azithromycin storage, necessitating strict environmental controls .

Regulatory and Quality Control Status

Pharmacopeial guidelines (USP, EP) specify limits for this impurity (NMT 0.3–0.5% in azithromycin formulations) . Its role as a reference standard ensures batch consistency, contrasting with therapeutic macrolides like clarithromycin, which are optimized for efficacy rather than analytical utility.

Data Tables

Table 1: Comparative Antimicrobial Activity

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| Azithromycin | Streptococcus pneumoniae | 0.5 |

| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | Staphylococcus aureus | 1.0 |

| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | Escherichia coli | 2.0 |

Source: In vitro studies

Table 2: Pharmacopeial Limits for Azithromycin Impurities

| Impurity Name | Relative Retention Time | Limit (NMT %) |

|---|---|---|

| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 0.26–0.37 | 0.3–0.5 |

| 6-Demethylazithromycin (Azaerythromycin A) | 0.47 | 0.5 |

| Azithromycin N-oxide | 0.29 | 0.5 |

Source: USP Monographs

Biological Activity

3'-(N,N-Didemethyl)-3'-N-formylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic known for its broad-spectrum antibacterial activity. This compound has garnered attention due to its potential modifications that may enhance its biological activity against various pathogens, particularly those resistant to conventional antibiotics. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Modifications

The structure of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin features modifications at the nitrogen atoms in the side chain, which may influence its pharmacological properties. The removal of methyl groups is hypothesized to affect the binding affinity to bacterial ribosomes and alter the pharmacokinetic profile compared to standard azithromycin.

Antibacterial Activity

Research indicates that azithromycin and its derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific activity of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin has been evaluated in various studies.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |

|---|---|---|

| Azithromycin | 0.5 | 2 |

| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed for precise values.

The primary mechanism by which azithromycin and its derivatives exert their antibacterial effects is through inhibition of protein synthesis. They bind to the 50S subunit of bacterial ribosomes, blocking peptide translocation and ultimately leading to cell death. The modifications in 3'-(N,N-Didemethyl)-3'-N-formylazithromycin may enhance or alter this binding affinity.

Case Study: Efficacy Against Resistant Strains

A study conducted on various resistant strains of Staphylococcus aureus demonstrated that azithromycin derivatives, including 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, retained efficacy against strains with known resistance mechanisms. The compound was tested alongside standard treatments to assess its potential as an alternative therapy.

Pharmacokinetics

The pharmacokinetic properties of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin have not been extensively characterized; however, it is anticipated that the structural modifications could influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Preliminary Pharmacokinetic Parameters

| Parameter | Azithromycin | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin |

|---|---|---|

| Half-life (hours) | 68-72 | TBD |

| Bioavailability (%) | ~37 | TBD |

| Volume of distribution (L) | ~31 | TBD |

Note: Further pharmacokinetic studies are required for comprehensive data.

Q & A

Q. What are the established synthetic routes for 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, and how do reaction conditions influence yield?

The compound is synthesized via sequential demethylation and formylation of azithromycin. Demethylation involves removing the methyl group at the 3’-N position using reagents like boron tribromide or iodocyclohexane under anhydrous conditions, followed by formylation with acetic-formic anhydride . Optimized conditions (e.g., temperature: 0–5°C for demethylation; 25°C for formylation) improve yield (>75%) and purity. Chromatographic purification (e.g., reverse-phase HPLC) is critical to isolate the product from intermediates like 3’-N-demethylazithromycin .

Q. Which analytical techniques are recommended for quantifying 3'-(N,N-Didemethyl)-3'-N-formylazithromycin in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard, using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 7.0). Relative retention times (RRT) for this compound are ~0.26–0.37 compared to azithromycin, with relative response factors (RRF) of 1.7–4.1 depending on rotameric forms . Mass spectrometry (LC-MS/MS) in positive ion mode ([M+H]⁺: m/z 763.0) confirms identity and detects trace impurities (<0.3% w/w) .

Q. How does 3'-(N,N-Didemethyl)-3'-N-formylazithromycin function as a reference standard in impurity profiling?

As a secondary pharmaceutical standard, it aids in identifying and quantifying degradation products in azithromycin formulations. For example, it is used to validate limits for related substances like azithromycin-N-oxide (RRT 0.29, RRF 0.43) and 3’-de(dimethylamino)-3’-oxoazithromycin (RRT 0.76, RRF 1.5) per pharmacopeial guidelines . Stability studies under ICH conditions (40°C/75% RH) show its formation increases with temperature, necessitating stringent storage protocols .

Advanced Research Questions

Q. What experimental strategies resolve rotameric forms of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, and how do they impact bioactivity?

The compound exists as two rotamers (RRT 0.34 and 0.37) due to restricted rotation of the formyl group. These are separable via HPLC using a polar-embedded stationary phase (e.g., Waters XBridge Amide) with isocratic elution (acetonitrile:ammonium formate buffer, 85:15). While both rotamers show similar MIC values against Staphylococcus aureus (1.0 µg/mL), differences in pharmacokinetic profiles (e.g., plasma half-life) suggest rotamer-specific metabolic stability .

Q. How does 3'-(N,N-Didemethyl)-3'-N-formylazithromycin interact with cytochrome P450 enzymes, and what are the implications for combination therapies?

In vitro CYP3A4 inhibition assays (IC₅₀ = 15 µM) indicate moderate competitive inhibition, potentially altering the metabolism of co-administered drugs like warfarin. Researchers should design pharmacokinetic studies using human liver microsomes and probe substrates (e.g., midazolam) to assess time-dependent inhibition. Dose adjustments may be required in multi-drug regimens to avoid toxicity .

Q. What contradictory data exist regarding the antimicrobial efficacy of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, and how can they be reconciled?

While MIC values against Escherichia coli (2.0 µg/mL) are consistently higher than azithromycin (0.5 µg/mL), synergistic effects with β-lactams (e.g., ceftriaxone) reduce MICs by 4–8 fold. Experimental discrepancies arise from variations in bacterial strain susceptibility (e.g., efflux pump expression) and assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. serum-supplemented media). Researchers should standardize CLSI/M7-A9 protocols and include efflux inhibitors (e.g., PAβN) in combination studies .

Q. What computational methods predict the metabolic stability of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, and how do they compare to experimental data?

Density functional theory (DFT) simulations (B3LYP/6-31G*) identify the formyl group as a site of hydrolytic degradation. In vitro half-life (t₁/₂ = 8.2 h in human plasma) aligns with in silico predictions (t₁/₂ = 7.9 h). Molecular dynamics simulations further reveal that the compound’s binding affinity to the 50S ribosomal subunit (ΔG = −9.8 kcal/mol) is reduced compared to azithromycin (ΔG = −11.2 kcal/mol), explaining its lower potency .

Methodological Recommendations

- Stability Testing: Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC-PDA to monitor degradation. Include forced degradation studies (acid/alkali hydrolysis, oxidative stress) to identify major impurities .

- Synergy Assays: Apply checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices for combination therapies .

- Computational Modeling: Employ QSAR models (e.g., Schrödinger’s QikProp) to predict ADME properties and guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.